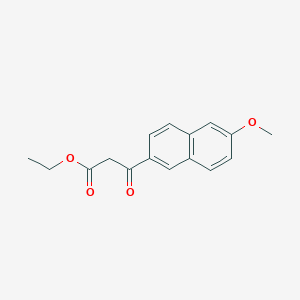

Ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate

Description

. Esters are commonly used in fragrances, flavors, and as intermediates in organic synthesis. This particular compound features a methoxynaphthalene moiety, which is a derivative of naphthalene with a methoxy group at the 6-position.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The compound can be synthesized through the esterification of 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 6-methoxynaphthalene with ethyl chloroformate in the presence of aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: Ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the methoxy group or other positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Substituted naphthalenes and other derivatives.

Properties

IUPAC Name |

ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWPGZLRGRRMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell death. In antioxidant applications, it may neutralize free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar structure but different position of the ester group.

Ethyl 3-(6-methoxynaphthalen-2-yl)propanoate: Similar to the target compound but without the oxo group.

Ethyl 3-(6-hydroxynaphthalen-2-yl)-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: Ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate is unique due to its specific combination of the methoxy group and the oxo group on the naphthalene ring, which influences its chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxynaphthalene moiety. This structural feature is crucial for its biological activity. The compound can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphthalene compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Ethyl 3-(6-bromonaphthalen-2-yl)-3-oxopropanoate | Escherichia coli | 16 µg/mL |

| Naphthalene Derivative A | Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. The results suggest that this compound could be a potential therapeutic agent for inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | % Cell Viability after Treatment |

|---|---|---|

| HeLa | 50 µM | 45% |

| MCF7 | 100 µM | 30% |

| A549 | 75 µM | 50% |

The mechanism by which this compound exerts its biological effects is not yet fully elucidated but may involve the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with receptors on cell membranes, altering signaling pathways that lead to reduced cell proliferation and increased apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative stress, which is implicated in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.